REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].C[N:7]([CH:9]=O)[CH3:8].N1[C:12](=[O:20])[CH:13]=[C:14]2C=1[CH:18]=[CH:17][CH:16]=[CH:15]2.C([O-])(O)=O.[Na+]>ClCCl.N1C=CC=CC=1>[Cl:3][C:9]1[NH:7][C:8]2[C:14]([C:13]=1[CH:12]=[O:20])=[CH:15][CH:16]=[CH:17][CH:18]=2 |f:3.4|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N=1C(C=C2C=CC=CC12)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Subsequent stirring at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 0° C
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto icewater (2000 ml)
|
Type
|
STIRRING
|
Details
|
was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was decanted
|
Type
|
CUSTOM
|
Details
|
the organic phase evaporated
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethanol (boiling)
|
Type
|
CUSTOM
|
Details
|
The ethanolic phase was evaporated
|
Type
|
CUSTOM
|
Details
|
the crystalline residue recrystallized from ethanol yielding 70 g of (1), m.p. 227° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |